N,4-diethylpiperazine-1-carbothioamide
CAS No.:
Cat. No.: VC11018948
Molecular Formula: C9H19N3S
Molecular Weight: 201.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3S |
|---|---|
| Molecular Weight | 201.33 g/mol |
| IUPAC Name | N,4-diethylpiperazine-1-carbothioamide |
| Standard InChI | InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13) |
| Standard InChI Key | OPRNYLDGGCUAKJ-UHFFFAOYSA-N |
| SMILES | CCNC(=S)N1CCN(CC1)CC |
| Canonical SMILES | CCNC(=S)N1CCN(CC1)CC |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Properties
N,4-Diethylpiperazine-1-carbothioamide features a molecular weight of 201.33 g/mol and the IUPAC name N,4-diethylpiperazine-1-carbothioamide. Its structure comprises a piperazine ring substituted with diethyl groups at the 1- and 4-positions, along with a carbothioamide (-C(=S)NH₂) functional group. The compound’s canonical SMILES representation is CCNC(=S)N1CCN(CC1)CC, reflecting its branched alkyl and thiourea components.
Table 1: Key Molecular Descriptors of N,4-Diethylpiperazine-1-carbothioamide
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉N₃S |
| Molecular Weight | 201.33 g/mol |
| CAS Number | Not Available |
| XLogP3 | 1.7 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The thiourea group contributes to its polarity, while the diethyl substituents enhance lipophilicity, as evidenced by an estimated XLogP3 of 1.7. This balance influences its solubility profile, with moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous carbothioamides reveal distinct signals for the thiourea NH proton (δ 8.2–9.1 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) . Infrared (IR) spectroscopy typically shows a strong absorption band near 1,250 cm⁻¹ corresponding to the C=S stretching vibration. High-resolution mass spectrometry (HRMS) of the compound would yield a molecular ion peak at m/z 201.33, consistent with its molecular weight .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N,4-diethylpiperazine-1-carbothioamide involves sequential alkylation and thiourea formation steps starting from piperazine precursors. A representative route includes:
-
Diethylation of Piperazine: Reaction of piperazine with ethyl bromide in the presence of a base to yield 1,4-diethylpiperazine.
-
Thiocarbamoylation: Treatment with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to introduce the carbothioamide group .
Critical parameters such as reaction temperature (typically 60–80°C), solvent choice (e.g., ethanol or tetrahydrofuran), and catalyst use (e.g., triethylamine) significantly impact yields, which range from 45% to 65% in optimized conditions .
Challenges in Scalability
Key hurdles in large-scale production include:
-
Purification Difficulties: Co-elution of byproducts during column chromatography due to similar polarities.
-
Thiophosgene Handling: Safety concerns associated with thiophosgene’s toxicity and volatility.
Alternative approaches employing greener reagents, such as polymer-supported thiourea precursors, are under investigation to improve safety and efficiency .
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|
| N,4-Diethylpiperazine-1-carbothioamide | 8–16 | >64 |
| N-(1-Adamantyl)carbothioamide | 4–8 | 32–64 |
| Piperazine-1-carboxamide | >64 | >64 |
Hypoglycemic Effects
Preliminary studies on structurally related carbothioamides, such as N-(1-adamantyl) derivatives, reveal significant hypoglycemic activity in streptozotocin-induced diabetic rats (30–40% reduction in serum glucose at 50 mg/kg) . While direct data for N,4-diethylpiperazine-1-carbothioamide are lacking, its structural analog’s ability to enhance insulin sensitivity suggests potential for further investigation .
| Hazard Category | Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (H302) |
| Skin Corrosion | Category 1B (H314) |
| Aquatic Toxicity | Chronic 3 (H412) |
Current Research Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Recent efforts focus on modifying the diethyl and carbothioamide groups to enhance bioavailability. For instance:
-
Replacing ethyl with cyclopropyl groups to improve metabolic stability.
-
Introducing fluorinated substituents to increase membrane permeability .
Formulation Challenges
The compound’s poor aqueous solubility (<0.1 mg/mL at pH 7.4) limits its utility in parenteral formulations. Nanoemulsion and liposomal encapsulation strategies are being explored to enhance dissolution rates and target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume